molecular formula C12H10O3 B12850236 3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one

3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one

Cat. No.: B12850236
M. Wt: 202.21 g/mol
InChI Key: KQZJQEXMNIFYCA-POHAHGRESA-N
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Description

3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of indene derivatives with furan derivatives in the presence of a strong acid catalyst can lead to the formation of the desired compound. Another approach involves the use of metal-catalyzed cyclization reactions, which can provide higher yields and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the furan ring to a more saturated structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethylene group can yield aldehydes or ketones, while reduction can lead to fully saturated furan derivatives.

Scientific Research Applications

3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethylene group can form hydrogen bonds with active sites, while the furan and indene rings provide structural stability and specificity. These interactions can modulate various biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
  • 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones
  • Dihydronaphthofurans

Uniqueness

3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is unique due to its specific fusion of the furan and indene rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

(3Z)-3-(hydroxymethylidene)-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one

InChI

InChI=1S/C12H10O3/c13-6-10-9-5-7-3-1-2-4-8(7)11(9)15-12(10)14/h1-4,6,9,11,13H,5H2/b10-6-

InChI Key

KQZJQEXMNIFYCA-POHAHGRESA-N

Isomeric SMILES

C1C\2C(C3=CC=CC=C31)OC(=O)/C2=C\O

Canonical SMILES

C1C2C(C3=CC=CC=C31)OC(=O)C2=CO

Origin of Product

United States

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